molecular formula C6H10O4 B050462 (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 114746-70-2

(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No. B050462
M. Wt: 146.14 g/mol
InChI Key: OZPFVBLDYBXHAF-SCSAIBSYSA-N
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Description

Synthesis Analysis

Synthesis of "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid" derivatives has been explored through the creation of new synthons, such as "(Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one". This synthon facilitates the synthesis of α,γ-diketoacid derivatives, offering a convenient functionality for derivatization and straightforward hydrolysis (Banville et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as "(4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane", has been detailed through X-ray and IR studies, highlighting the preferred conformation and interactions different from related compounds, which could provide insight into the structural aspects of "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid" (Irurre et al., 1992).

Chemical Reactions and Properties

The reactivity and potential applications of dioxolane derivatives in synthesizing powerful antiviral and anticancer drugs have been discussed, emphasizing the control over stereochemistry in synthesis processes (Janes et al., 1999). This research suggests the complex chemical behavior and utility of compounds structurally related to "(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid".

Physical Properties Analysis

Analysis of the physical properties, such as crystal structure and intermolecular interactions, provides a comprehensive understanding of the compound's behavior in solid-state. For instance, studies on related dioxolane derivatives have shown specific conformational preferences and hydrogen bonding patterns, contributing to the stability and reactivity of these compounds (Li et al., 2001).

Chemical Properties Analysis

Investigations into the chemical properties of dioxolane derivatives have also included studies on their reactivity towards specific reagents and conditions, illustrating the broad applicability of these compounds in synthetic chemistry. For example, the use of proteases to discriminate between cis and trans diastereomers of dioxolane derivatives highlights the specific chemical properties that can be exploited for synthesizing pharmaceutically relevant molecules (Janes et al., 1999).

Scientific Research Applications

  • It has a molecular formula of C6H10O4 and a molecular weight of 146.14 .
  • It’s a liquid at room temperature .
  • It has a high GI absorption, which suggests it could be absorbed well in the gastrointestinal tract .
  • It’s not a substrate or inhibitor for various cytochrome P450 enzymes, which are important for drug metabolism .
  • It’s very soluble, with a solubility of 123.0 mg/ml .
  • It has a molecular formula of C6H10O4 and a molecular weight of 146.14 .
  • It’s a liquid at room temperature .
  • It has a high GI absorption, which suggests it could be absorbed well in the gastrointestinal tract .
  • It’s not a substrate or inhibitor for various cytochrome P450 enzymes, which are important for drug metabolism .
  • It’s very soluble, with a solubility of 123.0 mg/ml .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, handling precautions, and disposal methods associated with the compound.


Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information.


properties

IUPAC Name

(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPFVBLDYBXHAF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233609
Record name (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

CAS RN

114746-70-2
Record name (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114746-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40.7 g (308 mmoles) of a glycerin ketal mixture containing 97.5% by weight of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane and 12.2 g (305 mmoles) of sodium hydroxide were dissolved in 366 ml of water. After transferring the mixture to a nickel shaker-type autoclave, the solution was heated to about 80° C. under a pressure of 25 bar in the presence of 4 g of an activated carbon containing 5% by weight of palladium with agitation for about 2 hours. The pressure in the autoclave rose briefly to 30 bar, subsequently fell back to 25 bar and, after another hour, increased to 63 bar. After 2 hours, the pressure remained constant at 53 bar. The autoclave was then vented. The pH of the solution was adjusted, the water in the solution was distilled off, and the remaining residue was hot extracted in the same manner as described in Example 2. The 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, Na salt was isolated in a yield of 86% of the theoretical. The melting point of the salt was 243°-246° C.
[Compound]
Name
glycerin ketal
Quantity
40.7 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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12.2 g
Type
reactant
Reaction Step One
Name
Quantity
366 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
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0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 2
(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 4
(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Reactant of Route 6
(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

Citations

For This Compound
6
Citations
R Sundell, LT Kanerva - European Journal of Organic …, 2013 - Wiley Online Library
The lipase‐catalyzed regioselective acylation of methyl α‐D‐galacto‐, ‐gluco‐ and ‐mannopyranosides with isopropylidene‐protected (R)‐ and (S)‐glyceric acid methyl esters in …
CR Illig, CL Manthey, MJ Wall… - Journal of medicinal …, 2011 - ACS Publications
A class of potent inhibitors of colony-stimulating factor-1 receptor (CSF-1R or FMS), as exemplified by 8 and 21, was optimized to improve pharmacokinetic and pharmacodynamic …
Number of citations: 39 pubs.acs.org
JV Scott - Asymmetrie Synrhesk, 2012 - books.google.com
2 IW Scott ment of this higher order criterion for a successful synthesis has esthetic as well as very practical foundations [eg, the dependence of pharmaco-logical (I) or pheromonal …
Number of citations: 121 books.google.com
L Ji - 2021 - search.proquest.com
Cannabinoid receptor type 1 and 2 (CB1 and CB2) are two G i/o-protein-coupled cannabinoid receptors (CBRs), which showed promise in various conditions including pain, …
Number of citations: 0 search.proquest.com
Y Liu - 2019 - repository.library.northeastern.edu
N-arachidonoylethanolamine (AEA) and 2-arachidonoyl glycerol (2-AG) are the two well recognized endocannabinoids (eCBs) for the CB receptors, which are currently being targeted …
M Kienle, P Eisenring, B Stoessel… - Journal of medicinal …, 2020 - ACS Publications
A series of derivatives of the antimycobacterial natural product pyridomycin have been prepared with the C2 side chain attached to the macrocyclic core structure by a C–C single bond, …
Number of citations: 12 pubs.acs.org

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